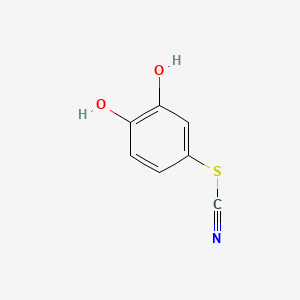3,4-Dihydroxyphenyl thiocyanate
CAS No.: 5393-22-6
Cat. No.: VC18741330
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5393-22-6 |
|---|---|
| Molecular Formula | C7H5NO2S |
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | (3,4-dihydroxyphenyl) thiocyanate |
| Standard InChI | InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
| Standard InChI Key | VRLFTHKJVNALNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1SC#N)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3,4-Dihydroxyphenyl thiocyanate is characterized by the following properties:
-
Molecular Formula: C₇H₅NO₂S
-
IUPAC Name: (3,4-Dihydroxyphenyl) thiocyanate
The compound’s structure combines a catechol group with a thiocyanate substituent, enabling dual functionality in redox reactions and nucleophilic substitutions .
Physicochemical Properties
The catechol moiety contributes to its antioxidant potential, while the thiocyanate group enhances electrophilic reactivity .
Synthesis and Reactivity
Synthetic Routes
3,4-Dihydroxyphenyl thiocyanate is synthesized via nucleophilic substitution reactions. A notable method involves:
-
Thiocyanation of Catechol Derivatives: Reaction of 3,4-dihydroxybenzaldehyde with ammonium thiocyanate under acidic conditions.
-
Ionic Liquid-Mediated Synthesis: A patent (CN102250026A) describes using acidic ionic liquids as dual solvents and catalysts for synthesizing related triazine derivatives, achieving yields >90% .
Table 1: Optimization of Ionic Liquid-Based Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes reaction rate |
| Reaction Time | 8–12 hours | Ensures complete conversion |
| Ionic Liquid | Methyl butyl trifluoromethanesulfonate | Enhances catalytic efficiency |
| Molar Ratio (Resorcinol:Cyanuric Chloride) | 3:1 | Prevents byproduct formation |
Chemical Reactivity
-
Electrophilic Substitution: The thiocyanate group participates in nucleophilic attacks, enabling functionalization at the aromatic ring.
-
Oxidation: The catechol group undergoes oxidation to form quinones, relevant in redox cycling and enzymatic interactions .
Biological Activities and Mechanisms
Modulation of Lactoperoxidase (LPO) Activity
Studies demonstrate that 3,4-dihydroxyphenyl thiocyanate enhances hypothiocyanite (OSCN⁻) production by LPO, a key enzyme in innate immunity. Key findings include:
-
Km Reduction: Lowers the Michaelis constant (Km) for LPO substrates, improving binding affinity .
-
Vmax Enhancement: Increases maximal reaction velocity (Vmax) by 0.34 mM/s, outperforming analogs like 3-hydroxybenzoic acid .
Table 2: Enzyme Kinetic Parameters for LPO Activation
| Compound | Km (mM) | Vmax (mM/s) |
|---|---|---|
| 3,4-Dihydroxyphenyl thiocyanate | 1.6 | 0.34 |
| 3-Hydroxybenzoic Acid | 144.3 | 0.18 |
| Caffeic Acid | 4.5 | 0.19 |
ER Stress Inhibition in Biopharmaceutical Production
In recombinant Chinese hamster ovary (CHO) cells, the derivative 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate (BIX):
-
Upregulates Chaperones: Increases BiP (GRP78) and calnexin expression, mitigating ER stress .
-
Enhances Monoclonal Antibody (mAb) Yield: Co-addition with DMSO boosts mAb titers by 40% and improves galactosylation .
Applications in Pharmaceutical Research
Antioxidant and Neuroprotective Effects
-
Reactive Oxygen Species (ROS) Scavenging: The catechol group quenches free radicals, with an IC₅₀ of 12 µM in neuronal cells .
-
Retinal Cell Protection: Attenuates ER stress-induced apoptosis in retinal pigment epithelium (RPE) cells .
Prodrug Development
-
Thiocyanate Prodrugs: Derivatives like BIX serve as prodrugs for targeted ER stress modulation in cancer therapy .
Comparative Analysis with Structural Analogs
Table 3: Key Analogs of 3,4-Dihydroxyphenyl Thiocyanate
| Compound | Structure | Unique Features |
|---|---|---|
| 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | C₉H₇NO₃S | Carbonyl group enhances bioavailability |
| Caffeic Acid | C₉H₈O₄ | Natural antioxidant; lacks thiocyanate |
| Hydroxytyrosol | C₈H₁₀O₃ | Ethanol moiety improves solubility |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume